N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide
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Description
“N-(5-(4-methylbenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . It is synthesized from simple commercially available building blocks . This compound is available for purchase for research purposes.
Synthesis Analysis
The synthesis of this compound involves a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides . The process starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring and a benzo[d][1,2,3]thiadiazole ring . The exact structure configuration can be determined by various spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include S oxidation/S-N coupling, S-N coupling/S-oxidation, and S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined by various techniques such as elemental analysis and various spectroscopic techniques . The exact properties are not available in the current literature.
Scientific Research Applications
- Thiazoles have been explored for their antimicrobial properties. While specific studies on this compound are limited, related thiazole derivatives have demonstrated antimicrobial effects . Researchers have synthesized and tested various thiazole-based compounds against bacteria, fungi, and viruses.
- The presence of the thiazole ring has been associated with anti-inflammatory and analgesic activity. Although direct studies on this compound are scarce, similar derivatives have shown promising effects in animal models . Further research could explore its potential in managing pain and inflammation.
- Thiazole derivatives have been investigated for their antitumor and cytotoxic properties. For instance, a specific thiazole compound demonstrated potent effects against prostate cancer cells . While this compound’s activity remains to be directly studied, it could be a promising avenue for cancer research.
- Some thiazole-based compounds exhibit COX-2 inhibitory activity. Although not specifically tested for this compound, related structures have shown fair COX-2 inhibition . COX-2 inhibitors are relevant in managing inflammation and pain.
- Thiazoles are known for their antifungal properties. While data on this specific compound are lacking, related thiazole derivatives have been screened for antifungal activity . Investigating its efficacy against fungal pathogens could be valuable.
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Antitumor and Cytotoxic Activity
COX-2 Inhibition
Antifungal Potential
properties
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS2/c1-11-2-4-12(5-3-11)8-14-10-19-18(24-14)20-17(23)13-6-7-16-15(9-13)21-22-25-16/h2-7,9-10H,8H2,1H3,(H,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBBMVLABGONTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)SN=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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